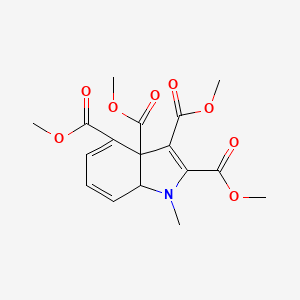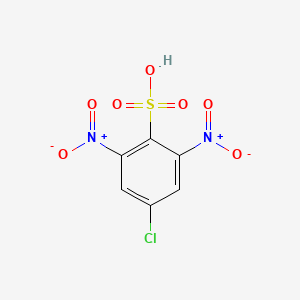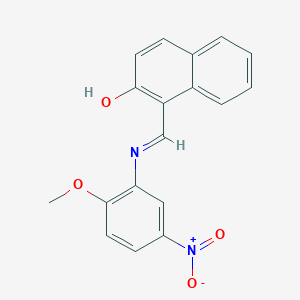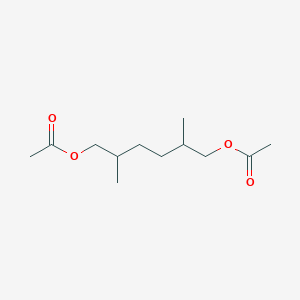
tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes multiple ester groups attached to the indole core, making it a valuable molecule for various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone to form a hydrazone intermediate. This intermediate undergoes acid-catalyzed cyclization to produce the indole core.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product with minimal impurities .
化学反应分析
Types of Reactions
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and indole core allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
Tetramethyl 1-methyl-1,7a-dihydro-3aH-indole-2,3,3a,4-tetracarboxylate: A similar compound with slight structural differences, affecting its reactivity and applications.
1-methyl-1,7a-dihydro-indole-2,3,3a,4-tetracarboxylic acid tetramethyl ester: Another related compound with distinct chemical properties and uses.
Uniqueness
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate is unique due to its specific arrangement of ester groups and the indole core, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
1444-11-7 |
|---|---|
分子式 |
C17H19NO8 |
分子量 |
365.3 g/mol |
IUPAC 名称 |
tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate |
InChI |
InChI=1S/C17H19NO8/c1-18-10-8-6-7-9(13(19)23-2)17(10,16(22)26-5)11(14(20)24-3)12(18)15(21)25-4/h6-8,10H,1-5H3 |
InChI 键 |
FKZDDNVZIBPDOP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2C=CC=C(C2(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)



![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)







![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)
